(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Description
The compound "(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate" features a benzofuran core with a (2Z)-configured 2,4-dimethoxybenzylidene substituent at position 2 and a 4-methylbenzenesulfonate (tosyl) ester at position 6. Its molecular structure is characterized by:
- Benzofuran backbone: A fused oxygen-containing heterocycle contributing to rigidity and planarity.
- (2Z)-benzylidene group: The Z-configuration ensures specific spatial orientation, influencing intermolecular interactions and electronic properties.
- 2,4-dimethoxy substituents: Electron-donating methoxy groups enhance solubility and modulate electron density.
This compound’s structural complexity suggests applications in pharmaceuticals or agrochemicals, where sulfonate esters often serve as stable prodrugs or bioactive motifs .
Properties
Molecular Formula |
C24H20O7S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H20O7S/c1-15-4-9-19(10-5-15)32(26,27)31-18-8-11-20-22(14-18)30-23(24(20)25)12-16-6-7-17(28-2)13-21(16)29-3/h4-14H,1-3H3/b23-12- |
InChI Key |
MHWMTIZEQAUYCE-FMCGGJTJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)OC)OC)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)OC)OC)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzylidene group is then introduced via a condensation reaction with 2,4-dimethoxybenzaldehyde. Finally, the sulfonate ester is formed by reacting the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Substitution: The sulfonate ester group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in various derivatives with different functional groups.
Scientific Research Applications
The compound (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across medicinal chemistry, material science, and biochemistry, supported by comprehensive data and case studies.
Structure and Composition
- Molecular Formula : C24H20O7S
- Molecular Weight : 452.5 g/mol
- IUPAC Name : (2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
Key Features
- The compound features a benzofuran core which is known for its diverse biological activities.
- The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Research indicates that compounds similar to (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate exhibit significant anticancer properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran possess selective cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Case Study : In vitro studies have shown that benzofuran derivatives can inhibit the expression of pro-inflammatory cytokines in human cell lines, suggesting a mechanism for anti-inflammatory action .
Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy:
- Research Findings : Studies have reported that similar benzofuran compounds can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Polymer Chemistry
The sulfonate group in the compound allows it to be explored as a potential additive in polymer formulations:
- Application Insight : Research indicates that incorporating such compounds into polymers can enhance thermal stability and mechanical properties, making them suitable for advanced material applications .
Nanotechnology
The unique properties of this compound lend themselves to applications in nanotechnology:
- Case Study : Investigations into the use of benzofuran derivatives as stabilizers for nanoparticles have shown improved dispersion and stability in aqueous solutions .
Mechanism of Action
The mechanism of action of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzofuran ring and benzylidene group can bind to active sites on enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
- Sulfonate vs. Carboxylate Esters: The tosyl group (target compound) increases molecular weight (C₂₄H₂₂O₈S vs. C₁₈H₁₆O₇S for mesyl) and reduces solubility in polar solvents due to its aromatic bulk. In contrast, the carboxylate ester in introduces a planar benzofuran-phenyl system, enhancing π-π stacking but lowering aqueous solubility.
- Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethoxybenzylidene group (target compound) donates electrons via methoxy substituents, stabilizing the conjugated system.
Stereochemical and Crystallographic Considerations
- Z-Configuration : The Z-configuration in the target compound and analogs enforces a specific spatial arrangement, influencing hydrogen bonding and crystal packing. For example, the tosyl group’s bulk may lead to distinct hydrogen-bonding patterns compared to mesyl, as inferred from SHELX-refined crystal structures .
- Crystallinity : Tosyl-containing compounds often exhibit higher melting points due to stronger van der Waals interactions, whereas carboxylate esters (e.g., ) may form more flexible crystals due to ester-group rotation.
Biological Activity
The compound (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a synthetic derivative with potential therapeutic applications. Its biological activity has been a subject of research due to its structural similarities to known bioactive compounds. This article aims to summarize the current understanding of its biological activities, including cytotoxicity, anti-inflammatory properties, and potential mechanisms of action.
- Molecular Formula : C20H18O7
- Molecular Weight : 370.35 g/mol
- CAS Number : 864753-20-8
Anticancer Properties
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it exhibits significant antiproliferative activity against HeLa and other cancerous cell lines. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle, particularly at the G1 phase, leading to reduced cell viability .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
| A549 | 18 | DNA damage |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models, it significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests its potential use in treating inflammatory diseases .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory properties, this compound exhibits antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of benzofuran compounds, including our target compound. The results indicated that modifications in the benzofuran structure significantly influence cytotoxicity profiles. The presence of methoxy groups enhanced activity against cancer cells while maintaining low toxicity towards normal cells .
- In Vivo Anti-inflammatory Study : In a controlled trial involving rats with induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to control groups. Histological analysis revealed decreased leukocyte infiltration in treated tissues .
The biological activities of (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate may be attributed to several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair .
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest that it may modulate ROS levels, thereby influencing cell survival pathways.
- Cytokine Regulation : The reduction in inflammatory cytokines indicates a possible pathway through which the compound exerts its anti-inflammatory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
